molecular formula C17H13FN2O4S B2821215 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate CAS No. 896308-51-3

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

Cat. No.: B2821215
CAS No.: 896308-51-3
M. Wt: 360.36
InChI Key: DRVNMLWKKODYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C17H13FN2O4S and its molecular weight is 360.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases such as Kennedy’s disease, male infertility, and others .

Mode of Action

The compound is a bifunctional molecule that has two ends . One end contains a cereblon ligand which binds to the E3 ubiquitin ligase , and the other end contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within cells. When the compound binds to the Androgen Receptor and the E3 ubiquitin ligase, it causes the Androgen Receptor to be ubiquitinated and subsequently degraded by the proteasome . This leads to a decrease in Androgen Receptor activity.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a decrease in the activity of the Androgen Receptor, which can have various effects depending on the context. For example, in the case of androgen-sensitive cancers, this could potentially slow down the growth of the cancer cells .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNMLWKKODYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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